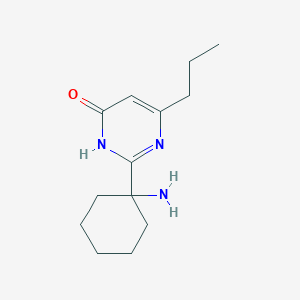

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one

Description

Properties

Molecular Formula |

C13H21N3O |

|---|---|

Molecular Weight |

235.33 g/mol |

IUPAC Name |

2-(1-aminocyclohexyl)-4-propyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H21N3O/c1-2-6-10-9-11(17)16-12(15-10)13(14)7-4-3-5-8-13/h9H,2-8,14H2,1H3,(H,15,16,17) |

InChI Key |

DICBKEDAHWGKNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)C2(CCCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminocyclohexane with a suitable dihydropyrimidinone precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Structural Similarities and Differences

The compound shares its DHPM core with other derivatives but differs in substituent groups. Key comparisons include:

Physicochemical and Pharmacological Properties

- Bioactivity : Monastrol’s Eg5 inhibition relies on its ester and aryl groups, whereas the cyclohexylamine in the target compound may interact with amine-binding enzyme pockets.

Biological Activity

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one (CAS No. 1334103-56-8) is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 235.33 g/mol

- Chemical Structure : The compound features a dihydropyrimidine core with an amino group and a propyl substituent, which may influence its biological interactions.

Pharmacological Activity

Research indicates that 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one exhibits a range of biological activities:

- Antagonistic Effects : The compound has been reported to act as an antagonist of angiotensin II, which is significant in the management of cardiovascular diseases such as hypertension and heart failure. This mechanism suggests its potential as a therapeutic agent in treating these conditions .

- Neuroprotective Properties : Preliminary studies indicate that this compound may possess neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

- Renal Function Modulation : There is evidence suggesting that the compound can influence renal function, possibly through its interaction with angiotensin II pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one | Structure | Longer alkyl chain | Angiotensin II antagonist |

| 6-Methyl-3,4-dihydropyrimidin-4-one | Structure | Lacks cyclopentyl group | Different activity profiles |

| 2-(1-Aminocyclobutyl)-6-methyl-3,4-dihydropyrimidin-4-one | Structure | Smaller ring system | Varies in binding affinities |

Case Study 1: Cardiovascular Applications

A study evaluated the effects of 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one on hypertensive models. Results showed significant reductions in blood pressure and improved cardiac function metrics compared to control groups. The compound's ability to antagonize angiotensin II was confirmed through receptor-binding assays.

Case Study 2: Neuroprotection in Animal Models

In a neurodegenerative disease model, the administration of the compound resulted in decreased neuronal death and improved cognitive function scores. These findings suggest that it may provide protective effects against oxidative stress and apoptosis in neuronal tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.